![molecular formula C19H16N2O3S B491393 N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 412938-21-7](/img/structure/B491393.png)
N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound with the molecular formula C19H16N2O3S . It has an average mass of 352.407 Da and a monoisotopic mass of 352.088165 Da .
Synthesis Analysis
The synthesis of N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its analogs has been reported in a study . The study optimized a previously reported TNF-α inhibitor, EJMC-1, through shape screening and rational design. The most potent compound identified was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 . Further optimization led to the development of compound 4e, which showed an IC50-value of 3 μM in cell assay, making it 14-fold stronger than EJMC-1 .Molecular Structure Analysis
The molecular structure of N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is complex, with a bicyclic indole ring attached to a sulfonamide group . Indole is a weakly basic compound due to the delocalization of the nitrogen lone pair into the freely moving electronic system within the indole ring .Scientific Research Applications
Enantioselective Synthesis
- Asymmetric Catalysis : A study highlights the enantioselective construction of cyclic indolyl α-amino esters via a Friedel–Crafts alkylation reaction, using a chiral copper(II) triflate-bisoxazoline complex as the catalyst. This approach affords chiral cyclic α-amino esters, which are potential building blocks for peptides and biologically active molecules, demonstrating the utility of sulfonamide derivatives in asymmetric synthesis (Wu et al., 2015).
Biological Activity
- Pharmacological Evaluation : Research into new sulfonamide derivatives based on 1,4-Benzodioxane revealed moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), and good activity against the lipoxygenase enzyme. These findings indicate the potential of these compounds in therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Irshad, 2018).
Drug Development
- TNF-α Inhibitors : A notable discovery in the search for small molecule drugs targeting autoimmune diseases is the identification of a potent RORγ inverse agonist for topical treatment of psoriasis. This compound demonstrates the role of sulfonamide derivatives in modulating immune responses, offering a new avenue for treating autoimmune conditions (Ouvry et al., 2018).
Chemical Synthesis
- Sulfonamides in Organic Synthesis : The synthesis and application of sulfonamides in creating biologically active molecules are further illustrated by the development of indole derivatives. These studies underscore the versatility of sulfonamides in constructing complex molecular architectures with potential biological activities (Avdeenko et al., 2020).
Molecular Docking Studies
- Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Molecular docking studies of these compounds against various enzymes and bacterial strains highlight the sulfonamide moiety's significance in drug design, showcasing their potential in addressing microbial infections and cancer (El-Gilil, 2019).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and plays a pivotal role in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Mode of Action
The compound interacts with TNF-α, inhibiting its activity .
Biochemical Pathways
The compound affects the TNF-α pathway, which plays a crucial role in the regulation of immune cells and the inflammatory response . By inhibiting TNF-α, the compound can potentially suppress the inflammatory response, which could be beneficial in the treatment of diseases characterized by excessive inflammation .
Pharmacokinetics
The compound’s sulfonamide group is thought to have hydrophilic properties similar to the sulfonyl group , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of TNF-α by N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can lead to a reduction in inflammation . This could potentially alleviate symptoms of diseases characterized by excessive inflammation .
Future Directions
The study suggests that N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its analogs could be developed as potent TNF-α inhibitors . The compound 4e, in particular, shows promise and can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-11-6-7-15(12(2)10-11)21-25(23,24)17-9-8-16-18-13(17)4-3-5-14(18)19(22)20-16/h3-10,21H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYPMBAJSYMJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)
![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
![N-methyl-N-[6-(1-piperidinyl)hexyl]amine](/img/structure/B491364.png)
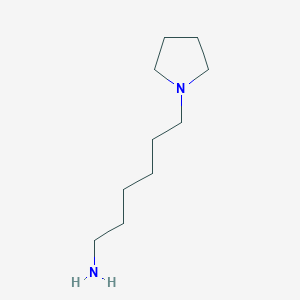
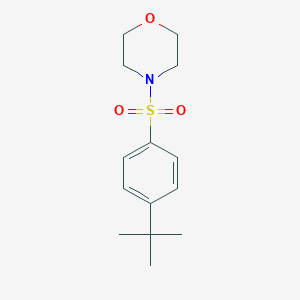
![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
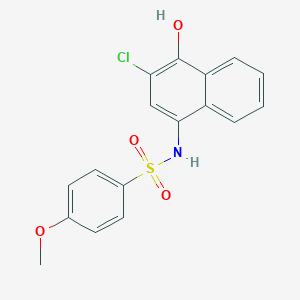
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)
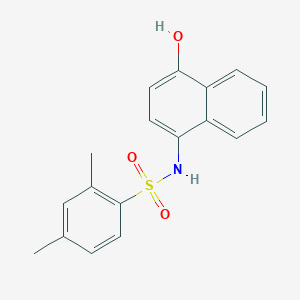
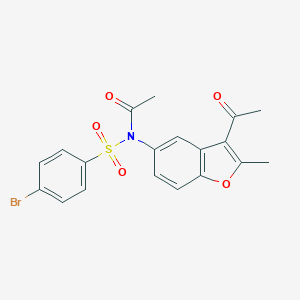
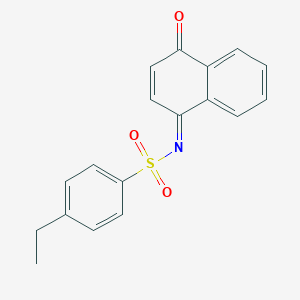
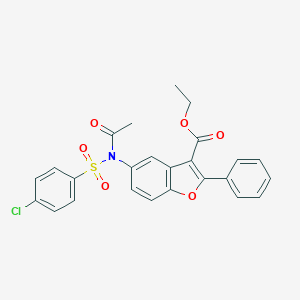
![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)